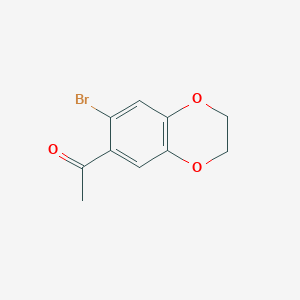

1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSQNDBQUDSQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1Br)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370803 | |

| Record name | 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59820-90-5 | |

| Record name | 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the compound 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One. This molecule, belonging to the benzodioxane class of compounds, holds interest for its potential applications in medicinal chemistry and drug discovery due to the known biological activities of related structures. This document aims to be a valuable resource for researchers and professionals working in the fields of organic synthesis, pharmacology, and drug development.

Chemical Properties

This compound is a halogenated ketone derivative of 2,3-dihydro-1,4-benzodioxane. The presence of the bromine atom and the acetyl group on the benzodioxane scaffold are key features that influence its chemical reactivity and potential biological interactions. A summary of its key chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 59820-90-5 | [1] |

| Molecular Formula | C₁₀H₉BrO₃ | [1] |

| Molecular Weight | 257.08 g/mol | [1] |

| Melting Point | 85-87 °C | [1] |

| Boiling Point | 366.9 °C at 760 mmHg | [1] |

| Density | 1.548 g/cm³ | [1] |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1Br)OCCO2 | [1] |

| InChIKey | WBSQNDBQUDSQCV-UHFFFAOYSA-N | [1] |

Synthesis

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 6-bromo-1,4-benzodioxane. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the benzodioxane core.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general procedure that can be adapted for the synthesis of the target compound.

Materials:

-

6-Bromo-1,4-benzodioxane

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

-

To this mixture, add a solution of 6-bromo-1,4-benzodioxane (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectral Data

¹H NMR:

-

A singlet for the acetyl methyl protons (CH₃) is expected around δ 2.5 ppm.

-

Multiplets for the four protons of the dihydrodioxin ring (OCH₂CH₂O) should appear in the region of δ 4.2-4.4 ppm.

-

Two singlets or doublets in the aromatic region (δ 6.8-7.5 ppm) would correspond to the two aromatic protons.

¹³C NMR:

-

The carbonyl carbon of the acetyl group is expected to resonate around δ 195-200 ppm.

-

The methyl carbon of the acetyl group should appear around δ 25-30 ppm.

-

The carbons of the dihydrodioxin ring are expected in the δ 60-70 ppm range.

-

Aromatic carbons would be observed between δ 110-150 ppm, with the carbon attached to the bromine atom showing a characteristic shift.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone is expected around 1670-1690 cm⁻¹.

-

C-O stretching vibrations for the ether linkages of the dioxin ring would be present in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretching bands would also be observed.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for this compound, the 1,4-benzodioxane scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 1,4-benzodioxane have been reported to exhibit a wide range of pharmacological activities, including:

-

α-Adrenoceptor Antagonism: Many 1,4-benzodioxane derivatives are known to be potent and selective antagonists of α₁-adrenoceptors, which are involved in the regulation of blood pressure and smooth muscle tone.

-

PARP1 Inhibition: Some derivatives of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy.[3]

-

Enzyme Inhibition: Other benzodioxane derivatives have been investigated for their inhibitory effects on enzymes such as α-glucosidase, suggesting potential applications in the management of diabetes.[4][5]

Given these precedents, this compound represents a lead structure for the development of novel therapeutic agents. Further research is warranted to explore its biological activity profile.

Conclusion

This compound is a readily accessible compound through established synthetic methodologies like the Friedel-Crafts acylation. While its specific biological properties have not yet been fully elucidated, the prevalence of the 1,4-benzodioxane core in a multitude of pharmacologically active agents suggests that this compound is a promising candidate for further investigation in drug discovery programs. This technical guide provides a solid foundation of its chemical properties and a starting point for its synthesis and future biological evaluation.

References

- 1. Compound X gave the following spectroscopic data (IR, Mass Spectrum, 13C .. [askfilo.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One CAS number 59820-90-5

An In-Depth Technical Guide on 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One (CAS Number: 59820-90-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic ketone containing a brominated 2,3-dihydro-1,4-benzodioxin scaffold. While detailed research on this specific molecule is limited in publicly accessible literature, its structural motifs are present in a variety of biologically active compounds. The 2,3-dihydro-1,4-benzodioxin core is a key pharmacophore in medicinal chemistry, and the presence of bromo and acetyl functional groups suggests potential for diverse chemical modifications and biological applications. This technical guide provides a comprehensive overview of the available data for the title compound and infers its potential chemical reactivity, synthetic routes, and pharmacological relevance based on structurally related analogs.

Chemical and Physical Properties

Quantitative data for this compound is summarized from available supplier information.

| Property | Value | Source |

| CAS Number | 59820-90-5 | Alfa Chemistry |

| Molecular Formula | C₁₀H₉BrO₃ | Alfa Chemistry |

| Molecular Weight | 257.08 g/mol | Alfa Chemistry |

| Melting Point | 85-87 °C | Alfa Chemistry |

| Boiling Point | 366.9 °C at 760 mmHg | Alfa Chemistry |

| Density | 1.548 g/cm³ | Alfa Chemistry |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1Br)OCCO2 | Alfa Chemistry |

| InChI Key | WBSQNDBQUDSQCV-UHFFFAOYSA-N | Alfa Chemistry |

Potential Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthetic route would involve the bromination of a 2,3-dihydro-1,4-benzodioxin precursor followed by Friedel-Crafts acylation.

Chemical Reactivity

The title compound possesses two key reactive sites: the bromo and acetyl groups.

-

Bromo Group : The bromine atom on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. It can also be a site for nucleophilic aromatic substitution under specific conditions.

-

Acetyl Group : The ketone functionality can undergo a wide range of reactions, including reduction to an alcohol, oxidation (e.g., Baeyer-Villiger), and conversion to other functional groups such as amines (reductive amination), imines, and oximes. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. The bromoacetyl group, a related functionality, is known to be a reactive electrophile that can readily react with nucleophiles like thiols.

Potential Biological Activities and Signaling Pathways

While no biological data exists for this compound, the 2,3-dihydro-1,4-benzodioxin scaffold is present in numerous compounds with significant pharmacological activities.

Anti-inflammatory Activity

Derivatives of 2,3-dihydro-1,4-benzodioxin have been reported to possess anti-inflammatory properties. For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has shown potency comparable to ibuprofen in carrageenan-induced rat paw edema assays[1]. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling cascade.

Enzyme Inhibition

Structurally related sulfonamide derivatives of 2,3-dihydro-1,4-benzodioxin-6-amine have been synthesized and evaluated as inhibitors of α-glucosidase and acetylcholinesterase (AChE)[2][3]. This suggests that the benzodioxin moiety can be incorporated into molecules targeting enzymatic pathways relevant to diabetes and neurodegenerative diseases.

Receptor Modulation

The 2,3-dihydro-1,4-benzodioxin nucleus is a well-known scaffold for α1-adrenoceptor antagonists. Modifications of this core structure have led to the development of potent and selective antagonists for various α1-adrenoceptor subtypes.

PARP1 Inhibition

Recent studies have identified 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair[4]. PARP1 inhibitors are a clinically important class of anticancer agents.

Experimental Protocols (Representative)

The following are representative experimental protocols for the synthesis and evaluation of analogous compounds, which could be adapted for the title compound.

General Synthesis of a Substituted 2,3-Dihydro-1,4-benzodioxin

This protocol is adapted from the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives[4].

Materials:

-

Substituted catechol

-

1,2-Dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the substituted catechol (1.0 eq) in DMF, add potassium carbonate (1.1 eq).

-

Add 1,2-dibromoethane (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydro-1,4-benzodioxin derivative.

In Vitro Anti-inflammatory Assay: COX Inhibition

This is a general protocol for assessing the COX inhibitory activity of a test compound.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

Reference inhibitor (e.g., Ibuprofen)

-

Assay buffer (e.g., Tris-HCl)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with the test compound or vehicle (DMSO) in the assay buffer at 37 °C for 15 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction mixture at 37 °C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of COX activity by the test compound compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by testing a range of concentrations.

References

- 1. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the compound 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Due to the limited availability of direct experimental data in public literature, this paper presents a detailed analysis based on predicted spectroscopic data, derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, a plausible synthetic route and detailed experimental protocols are proposed. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of benzodioxin derivatives.

Introduction

This compound is a halogenated derivative of the benzodioxin family, a class of heterocyclic compounds that are scaffolds in numerous biologically active molecules. The presence of a bromine atom and an ethanone group on the benzodioxin core suggests potential for further chemical modification and exploration of its pharmacological properties. Accurate structure elucidation is the cornerstone of any chemical research, ensuring the correct interpretation of biological and chemical data. This guide outlines the methodologies and expected data for the unambiguous identification of this compound.

Chemical Structure and Properties

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₃ | [1] |

| Molecular Weight | 257.08 g/mol | [1] |

| CAS Number | 59820-90-5 | [1] |

| Melting Point | 85-87 °C | [1] |

| Boiling Point | 366.9 °C at 760 mmHg | [1] |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1Br)OCCO2 | [1] |

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data essential for the structural confirmation of this compound. These predictions are based on established spectroscopic principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, dioxin, and acetyl protons.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Ar-H (H-5) |

| ~6.9 | s | 1H | Ar-H (H-8) |

| 4.30 - 4.40 | m | 4H | -O-CH₂-CH₂-O- |

| 2.55 | s | 3H | -C(O)-CH₃ |

Note: The chemical shifts for the aromatic protons are estimations and may be subject to slight variations. The multiplicity of the dioxin protons is expected to be a complex multiplet due to second-order effects.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O |

| ~145 | Ar-C (C-7) |

| ~143 | Ar-C (C-6) |

| ~129 | Ar-C (C-4a) |

| ~125 | Ar-C (C-8a) |

| ~118 | Ar-CH (C-5) |

| ~117 | Ar-CH (C-8) |

| ~115 | Ar-C-Br |

| ~64.5 | -O-CH₂-CH₂-O- |

| ~26 | -C(O)-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1675 | Strong | C=O (Aryl ketone) stretching |

| ~1590, 1480 | Medium-Strong | C=C (Aromatic) stretching |

| ~1280 | Strong | C-O (Aryl ether) stretching |

| ~1100 | Strong | C-O (Aliphatic ether) stretching |

| ~880 | Strong | C-H (Aromatic) bending (isolated H) |

| ~600 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance (%) | Assignment |

| 256/258 | ~98/~100 | [M]⁺ (¹²C₁₀⁹H₉⁷⁹Br¹⁶O₃) / [M+2]⁺ (¹²C₁₀⁹H₉⁸¹Br¹⁶O₃) |

| 241/243 | High | [M-CH₃]⁺ |

| 213/215 | Moderate | [M-C₂H₄O]⁺ |

| 185/187 | Moderate | [M-C₂H₄O-CO]⁺ |

| 43 | High | [CH₃CO]⁺ |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the Friedel-Crafts acylation of 6-bromo-2,3-dihydro-1,4-benzodioxane.

Caption: Proposed synthetic pathway for the target compound.

Synthesis of 6-Bromo-2,3-dihydro-1,4-benzodioxane

Materials:

-

2,3-Dihydro-1,4-benzodioxane

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Protocol:

-

Dissolve 2,3-dihydro-1,4-benzodioxane (1 equivalent) in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-bromo-2,3-dihydro-1,4-benzodioxane.

Synthesis of this compound

Materials:

-

6-Bromo-2,3-dihydro-1,4-benzodioxane

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of 6-bromo-2,3-dihydro-1,4-benzodioxane (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and add 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Structure Elucidation Workflow

The logical workflow for the structure elucidation of a synthesized compound is outlined below.

Caption: General workflow for chemical structure elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the structure elucidation of this compound. The presented spectroscopic data, while not experimentally derived, are based on sound chemical principles and offer a reliable reference for researchers. The proposed synthetic pathway and detailed experimental protocols provide a practical starting point for the laboratory preparation of this compound. It is anticipated that this guide will facilitate further research into the chemical and biological properties of this and related benzodioxin derivatives.

Disclaimer: The spectroscopic data presented in this document are predicted and should be confirmed by experimental analysis. The proposed synthetic protocols are based on established chemical reactions and may require optimization for specific laboratory conditions. Always follow appropriate safety procedures when handling chemicals.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One, including its synonyms, related compounds, and potential biological significance based on the activities of structurally similar molecules. Due to the limited availability of public data on this specific compound, this guide leverages information on analogous structures to provide a foundational understanding for researchers.

Core Compound Identification

1.1. Synonyms and Chemical Identifiers

Consistent identification of a chemical compound is crucial for accurate research and communication. This compound is known by several synonyms, and its unique CAS number ensures unambiguous identification.

| Synonym | Reference |

| 1-(7-Bromo-2,3-dihydrobenzo[b][1][2]dioxin-6-yl)ethanone | Chemical Supplier |

| 6-Acetyl-7-bromo-2,3-dihydro-1,4-benzodioxin | IUPAC-based |

| Ethanone, 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)- | CAS Index Name |

| CAS Number | 59820-90-5 |

1.2. Physicochemical Properties

Basic physicochemical properties are essential for handling, formulation, and experimental design. The following data has been aggregated from various chemical supplier databases.

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₃ |

| Molecular Weight | 257.08 g/mol |

| Melting Point | 85-87 °C |

| Boiling Point | 366.9 °C at 760 mmHg |

| Density | 1.548 g/cm³ |

Related Compounds and Derivatives

The 2,3-dihydro-1,4-benzodioxin core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Understanding the properties and activities of related structures can provide insights into the potential applications of the target compound.

Table of Related Compounds

| Compound Name | Structure | Key Features & Potential Activities |

| 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1][3]dioxin-6-yl)ethanone | A structural isomer with a 1,3-benzodioxin core and additional methyl groups. Likely shares reactivity patterns due to the α-bromoketone moiety.[4] | |

| Viloxazine | A well-known antidepressant that features a morpholine ring fused to a benzodioxin-like structure. It acts as a selective norepinephrine reuptake inhibitor.[1][2][3][5] | |

| 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(phenyl)acetamides | A class of compounds investigated as α-glucosidase inhibitors, suggesting a potential role in diabetes research.[6][7] | |

| 1,4-benzodioxan-arylpiperazine derivatives | These compounds have been studied as potent α₁-adrenoceptor antagonists.[8] | |

| 6-Acetyl-7-hydroxy-4-methylcoumarin piperazine derivatives | These derivatives have shown high affinity for serotonin 5-HT₁A receptors, indicating potential applications in neuroscience.[9] |

Experimental Protocols

3.1. Synthesis of 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1][3]dioxin-6-yl)ethanone

Materials:

-

Sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (1.0 M solution)

-

Chlorotrimethylsilane (TMSCl)

-

Bromine (Br₂)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Petroleum ether

-

5% Sodium sulfite solution

-

5% Sodium bicarbonate solution

-

Silica gel for column chromatography

Procedure:

-

A solution of 1-(2,2-dimethyl-4H-benzo[d][1][3]dioxin-6-yl)ethanone (500 mg, 2.43 mmol) in anhydrous tetrahydrofuran (20 mL) is cooled to -78 °C under an inert atmosphere.

-

Sodium bis(trimethylsilyl)amide in tetrahydrofuran (1.0 M, 2.9 mL) is added dropwise to the cooled solution. The mixture is stirred at -78 °C for approximately 1 hour.

-

Chlorotrimethylsilane (290 mg, 2.64 mmol) is then added to the reaction mixture, which is stirred for an additional 30 minutes at -78 °C.

-

Bromine (390 mg, 2.41 mmol) is added, and the solution is stirred for another hour at -78 °C.

-

The reaction is quenched by the addition of a 50 mL aqueous solution containing 5% sodium sulfite and 5% sodium bicarbonate.

-

The mixture is subjected to a standard extractive workup using ethyl acetate.

-

The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:12 v/v) as the eluent.

-

The final product, 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1][3]dioxin-6-yl)ethanone, is obtained as a pale yellow oil (400 mg, 57% yield).

Workflow for the Synthesis of a Related α-Bromoketone

Caption: Synthetic workflow for an α-brominated benzodioxin derivative.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound is scarce, the broader class of benzodioxin derivatives has been implicated in several biological processes. A particularly noteworthy potential target is Acetyl-CoA Carboxylase (ACC) .

ACC is a critical enzyme in the biosynthesis of fatty acids, catalyzing the formation of malonyl-CoA from acetyl-CoA.[11][12][13][14][15] Inhibition of ACC can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, making it an attractive target for the treatment of metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease. Several classes of small molecules are known to inhibit ACC, and the benzodioxin scaffold is a feature of some reported inhibitors.

Hypothesized Signaling Pathway: Inhibition of Acetyl-CoA Carboxylase

Caption: Postulated mechanism of action via inhibition of Acetyl-CoA Carboxylase.

Conclusion and Future Directions

This compound is a member of a chemical class with significant therapeutic potential. While specific data on this compound is limited, the information available for related benzodioxin derivatives suggests that it may be a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of metabolic disease, neuroscience, and infectious diseases.

Future research should focus on:

-

The development and publication of a robust and scalable synthesis for the title compound.

-

Comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) to establish a definitive analytical profile.

-

Screening for biological activity against a panel of relevant targets, with an initial focus on Acetyl-CoA Carboxylase and other targets for which benzodioxins have shown affinity.

-

In vitro and in vivo studies to determine the pharmacokinetic and pharmacodynamic properties of the compound and its derivatives.

This technical guide serves as a foundational resource to stimulate and guide further investigation into this promising chemical entity.

References

- 1. CA2992219A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 2. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CAS 102293-80-1: 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxi… [cymitquimica.com]

- 5. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 6. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone | 102293-80-1 [chemicalbook.com]

- 11. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 15. Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Activity of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One: A Review of Available Data

For Immediate Release

Shanghai, China – December 27, 2025 – An in-depth review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the mechanism of action for the compound 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One. This technical guide synthesizes the currently accessible data and outlines potential avenues for future research to elucidate its biological function.

Compound Profile

This compound is a synthetic organic compound. Its core structure features a benzodioxin ring system, a common motif in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₃ | Alfa Chemistry[1] |

| Molecular Weight | 257.08 g/mol | Alfa Chemistry[1] |

| CAS Number | 59820-90-5 | Alfa Chemistry[1] |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1Br)OCCO2 | Alfa Chemistry[1] |

| InChIKey | WBSQNDBQUDSQCV-UHFFFAOYSA-N | Alfa Chemistry[1] |

| Melting Point | 85-87°C | Alfa Chemistry[1] |

| Boiling Point | 366.9°C at 760 mmHg | Alfa Chemistry[1] |

| Density | 1.548 g/cm³ | Alfa Chemistry[1] |

Current Understanding of Mechanism of Action

A comprehensive search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any studies specifically investigating the mechanism of action of this compound. The compound is primarily listed in chemical supplier catalogs and databases without associated biological activity data.

Inferences from Structurally Related Compounds

While direct evidence is absent, the biological activities of structurally analogous compounds may offer preliminary insights into the potential targets of this compound.

Benzodioxane Derivatives as PARP1 Inhibitors

Derivatives of 2,3-dihydrobenzo[b][1][2]dioxine have been identified as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1)[3]. PARP1 is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy. For instance, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide, a related scaffold, demonstrated potent PARP1 inhibition with an IC₅₀ of 0.082 μM[3].

Chalcones with the Benzodioxane Moiety

Chalcones incorporating a 1,4-benzodioxane substituent have been synthesized and investigated for various biological activities, including their potential as inhibitors of human monoamine oxidase B[4]. This suggests that the benzodioxane core can be incorporated into structures targeting a range of enzymes.

Proposed Experimental Workflow for Elucidating Mechanism of Action

To determine the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy for researchers.

Figure 1. A proposed experimental workflow for the elucidation of the mechanism of action.

Conclusion

Currently, there is a significant knowledge gap regarding the biological activity and mechanism of action of this compound. While the benzodioxane scaffold is present in compounds with known biological activities, such as PARP1 inhibitors, the specific effects of this particular molecule remain uncharacterized. The proposed experimental workflow provides a roadmap for future investigations that could uncover its therapeutic potential and contribute valuable knowledge to the fields of pharmacology and drug discovery. Further research is imperative to unlock the secrets held by this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. PubChemLite - 1-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride (C10H12BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Benzodioxan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxan scaffold is a privileged heterocyclic motif that has been extensively utilized in medicinal chemistry, leading to the discovery of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the significant biological activities exhibited by benzodioxan derivatives, with a focus on their quantitative data, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Adrenergic Receptor Antagonism

Benzodioxan derivatives are well-recognized for their potent α-adrenergic receptor blocking activity, which has been a cornerstone of their therapeutic application, particularly in the management of hypertension.[1][2][3] These compounds typically act as competitive antagonists at α1-adrenoceptors, leading to vasodilation and a decrease in blood pressure.[1][3]

Quantitative Data for α-Adrenergic Receptor Antagonism

| Compound/Derivative | Receptor Subtype | Assay Type | Quantitative Value (K_i, IC_50) | Reference |

| WB4101-related benzodioxanes | α1-adrenoceptors | Radioligand Binding Assay | Varies (nanomolar range) | [4] |

| Prazosin (for comparison) | α1-adrenoceptors | Radioligand Binding Assay | High affinity | [4] |

| Rauwolscine (for comparison) | α2-adrenoceptors | Radioligand Binding Assay | High affinity | [4] |

| Various Benzodioxan Analogues | α1-adrenoceptors (postsynaptic) | 3H-WB-4101 Binding | Correlation with pharmacological potency | [5] |

| Various Benzodioxan Analogues | α2-adrenoceptors (presynaptic) | 3H-clonidine Binding | Correlation with pharmacological potency | [5] |

Signaling Pathway: α1-Adrenergic Receptor Antagonism

Benzodioxan derivatives, by blocking the α1-adrenergic receptor, prevent the binding of endogenous catecholamines like norepinephrine. This action inhibits the Gq protein-coupled signaling cascade, which would otherwise lead to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium, ultimately resulting in smooth muscle contraction.

Caption: α1-Adrenergic receptor antagonism by benzodioxan derivatives.

Serotonergic System Modulation

A significant number of benzodioxan derivatives interact with the serotonergic system, exhibiting activities as 5-HT1A receptor agonists or antagonists, and as serotonin transporter (SERT) inhibitors. This has positioned them as promising candidates for the development of antidepressants and anxiolytics.

Quantitative Data for Serotonergic Activity

| Compound/Derivative | Target | Assay Type | Quantitative Value (K_i, IC_50) | Reference |

| Lecozotan (Compound 17) | 5-HT1A Receptor (Antagonist) | Radioligand Binding Assay | IC50: 4-23 nM | [6] |

| MKC-242 | 5-HT1A Receptor (Agonist) | Radioligand Binding Assay | High affinity | [7] |

| Compound 4c | 5-HT1A Receptor | Radioligand Binding Assay | K_i = 6.8 nM | [8] |

| Compound 4c | Serotonin Transporter (SERT) | Radioligand Binding Assay | K_i = 14 nM | [8] |

| Compound 4f | 5-HT1A Receptor | Radioligand Binding Assay | K_i = 6.2 nM | [8] |

| Compound 4f | Serotonin Transporter (SERT) | Radioligand Binding Assay | K_i = 18.2 nM | [8] |

Signaling Pathway: 5-HT1A Receptor Activation

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, by benzodioxan agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to neuronal hyperpolarization and reduced neuronal excitability.

Caption: 5-HT1A receptor agonism by benzodioxan derivatives.

Anti-inflammatory and Anticancer Activities

Benzodioxan derivatives have demonstrated significant potential as both anti-inflammatory and anticancer agents. Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6][9] In the realm of oncology, these compounds have been investigated for their ability to inhibit various targets crucial for cancer cell proliferation and survival.

Quantitative Data for Anti-inflammatory and Anticancer Activities

| Compound/Derivative | Target/Activity | Assay Type | Quantitative Value (IC_50, MIC) | Reference |

| Phenylpiperazine derivative (Compound 48) | COX-2 Inhibition | Enzyme Inhibition Assay | IC50 = 0.12 µM | [6] |

| Phenylpiperazine derivative (Compound 48) | COX-1 Inhibition | Enzyme Inhibition Assay | IC50 = 8.35 µM | [6] |

| 1,3,4-oxadiazole derivatives | Anticancer | Cell Viability Assay | Varies | [6] |

| PI3K-α selective inhibitor (Compound 31) | PI3K-α Inhibition | Enzyme Inhibition Assay | IC50 = 34 nM | [6] |

Signaling Pathway: COX-2 Inhibition

The anti-inflammatory action of certain benzodioxan derivatives is mediated by the inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX-2, these compounds reduce the production of pro-inflammatory prostaglandins.

Caption: COX-2 inhibition by benzodioxan derivatives.

Antibacterial Activity

Recent research has highlighted the potential of benzodioxan derivatives as a novel class of antibacterial agents, particularly against drug-resistant strains. A key target for these compounds is the bacterial cell division protein FtsZ.

Quantitative Data for Antibacterial Activity

| Compound/Derivative | Target/Activity | Assay Type | Quantitative Value (IC_50, MIC) | Reference |

| Cinnamaldehyde acylhydrazone (Compound 21) | Antibacterial (E. coli, P. aeruginosa, S. aureus, B. subtilis) | MIC Assay | MIC: 1.5 - 6 µg/mL | [6] |

| Cinnamaldehyde acylhydrazone (Compound 21) | E. coli FabH Inhibition | Enzyme Inhibition Assay | IC50 = 3.5 µM | [6] |

| Thiazolidinedione piperazine (Compound 22) | Antibacterial | MIC Assay | MIC: 1.5 - 7 µM | [6] |

| Thiazolidinedione piperazine (Compound 22) | E. coli FabH Inhibition | Enzyme Inhibition Assay | IC50 = 60 nM | [6] |

| CrtN inhibitor (Compound 19) | S. aureus Newman Inhibition | Cell-based Assay | IC50 = 2.2 nM | [6] |

| CrtN inhibitor (Compound 19) | CrtN Inhibition | Enzyme Inhibition Assay | IC50 = 270 nM | [6] |

| Benzamide Derivatives | FtsZ Inhibition | MIC Assay | Low MIC values | [10] |

Signaling Pathway: FtsZ Inhibition

FtsZ is a prokaryotic homolog of tubulin that plays a critical role in bacterial cell division by forming the Z-ring at the division site.[4][5][6][7][11] Benzodioxan-based inhibitors of FtsZ disrupt the formation or function of the Z-ring, leading to the inhibition of cell division and ultimately bacterial cell death.

Caption: Inhibition of bacterial cell division via FtsZ targeting.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay is used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the target receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer. Determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competitive binding.

-

Total Binding: Contains membrane preparation and a radiolabeled ligand (e.g., [³H]WB4101 for α1-adrenoceptors, [³H]8-OH-DPAT for 5-HT1A receptors) at a concentration near its K_d.

-

Non-specific Binding: Contains the same components as total binding plus a high concentration of an unlabeled ligand to saturate the specific binding sites.

-

Competitive Binding: Contains the membrane preparation, radioligand, and varying concentrations of the test benzodioxan derivative.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium.

-

-

Filtration and Detection:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Convert the IC50 value to a K_i (inhibition constant) using the Cheng-Prusoff equation.

-

Enzyme Inhibition Assay (General Protocol for COX-2)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of the enzyme (e.g., human recombinant COX-2), substrate (arachidonic acid), and any necessary cofactors.

-

Prepare serial dilutions of the benzodioxan test compound.

-

-

Assay Procedure:

-

In a microplate, add the reaction buffer, enzyme, and cofactors.

-

Add the test compound or vehicle control and pre-incubate to allow for binding to the enzyme.

-

Initiate the reaction by adding the substrate (arachidonic acid).

-

Incubate at a controlled temperature (e.g., 37°C) for a specific time.

-

-

Detection:

-

Stop the reaction (e.g., by adding a quenching agent).

-

Measure the product formation. For COX-2, this can be done by quantifying the amount of prostaglandin E2 (PGE2) produced, often using an ELISA kit or by fluorometric detection of an intermediate product.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14][15][16]

-

Preparation of Inoculum:

-

Culture the test bacterium in a suitable broth medium overnight.

-

Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).

-

-

Preparation of Antimicrobial Dilutions:

-

Perform serial two-fold dilutions of the benzodioxan derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

-

Inoculation and Incubation:

-

Add a standardized volume of the bacterial inoculum to each well containing the antimicrobial dilutions.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Reading the Results:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Experimental Workflow Diagrams

References

- 1. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. FtsZ in Bacterial Cytokinesis: Cytoskeleton and Force Generator All in One - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FtsZ (protein) | Research Starters | EBSCO Research [ebsco.com]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available chemical and spectroscopic data for 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One (CAS Number: 59820-90-5). Due to the limited availability of experimentally derived spectra in peer-reviewed literature, this document combines confirmed physical properties with predicted spectroscopic data to serve as a valuable resource for researchers.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 59820-90-5 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₃ | [2] |

| Molecular Weight | 257.08 g/mol | [2] |

| Melting Point | 85-87 °C | [2] |

| Boiling Point | 366.9 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.548 g/cm³ (Predicted) | [2] |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1Br)OCCO2 | [2] |

Spectroscopic Data

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | s | 1H | Ar-H |

| ~6.90 | s | 1H | Ar-H |

| ~4.30 | m | 4H | -OCH₂CH₂O- |

| ~2.55 | s | 3H | -C(=O)CH₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ ppm) | Assignment |

| ~196.5 | C=O |

| ~144.0 | Ar-C |

| ~143.5 | Ar-C |

| ~132.0 | Ar-C |

| ~120.0 | Ar-CH |

| ~118.0 | Ar-CH |

| ~115.0 | Ar-C (C-Br) |

| ~64.5 | -OCH₂CH₂O- |

| ~26.5 | -CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~1670 | C=O (Aryl Ketone) Stretch |

| ~1590, 1500 | C=C (Aromatic) Stretch |

| ~1280 | C-O (Aryl Ether) Stretch |

| ~1040 | C-O (Aliphatic Ether) Stretch |

| ~880 | C-H (Aromatic) Bend |

| ~600 | C-Br Stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Fragment |

| 256/258 | [M]⁺ (Molecular Ion) |

| 241/243 | [M-CH₃]⁺ |

| 213/215 | [M-C₂H₄O]⁺ |

| 185 | [M-Br]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

A plausible and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of 6-bromo-2,3-dihydro-1,4-benzodioxin. A general experimental protocol is provided below.

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

-

6-Bromo-2,3-dihydro-1,4-benzodioxin

-

Acetyl chloride or acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride dropwise.

-

After the addition is complete, add a solution of 6-bromo-2,3-dihydro-1,4-benzodioxin in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using the following techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

-

Infrared (IR) Spectroscopy: To verify the presence of key functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of the compound.

Visualizations

Synthetic and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for the target compound.

Disclaimer: The spectroscopic data presented in this guide are predicted and should be used for reference purposes only. Experimental verification is recommended for definitive structural elucidation. The provided synthetic protocol is a general procedure and may require optimization for specific laboratory conditions.

References

Potential Therapeutic Targets of Benzodioxole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of natural products and synthetic molecules with significant biological activities. This technical guide provides an in-depth overview of the key therapeutic targets of benzodioxole compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development in this area.

Neurological Disorders: Targeting Neurotransmitter Systems

Benzodioxole-containing compounds have shown significant effects on the central nervous system, primarily by modulating the activity of key neurotransmitter transporters and receptors.

GABAergic System Modulation

Stiripentol, a benzodioxole-containing approved antiepileptic drug, exemplifies the therapeutic potential of targeting the GABAergic system. Its mechanism of action is multifaceted, involving the potentiation of GABAergic transmission.[1][2] Stiripentol enhances the activity of the major inhibitory neurotransmitter, GABA, by increasing its inhibitory effects, which helps to reduce the occurrence of seizures.[3] This is achieved through positive allosteric modulation of GABA-A receptors, particularly those containing an α3 subunit, and by inhibiting GABA reuptake and degradation.[1][4][5][6]

Serotonergic System Modulation

Substituted methylenedioxyphenethylamines, such as 3,4-methylenedioxymethamphetamine (MDMA), are well-known for their potent effects on the serotonergic system.[5][7][8] MDMA primarily targets the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels.[9][10][11][12] This is achieved by MDMA binding to SERT and reversing its transport direction, causing an efflux of serotonin into the synaptic cleft.[12][13] This mechanism underlies the mood-elevating and empathogenic effects of MDMA and is being explored for therapeutic applications in post-traumatic stress disorder (PTSD).[2][14]

Anticancer Activity

A growing body of evidence highlights the potential of benzodioxole derivatives as anticancer agents. Their mechanisms of action are diverse and target various aspects of cancer cell biology.

Tubulin Polymerization Inhibition

Noscapine, a naturally occurring benzodioxole-containing alkaloid, and its synthetic analogs have been identified as microtubule-targeting agents.[15] Unlike other microtubule inhibitors, noscapine subtly alters microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[16]

| Compound | Target | Assay | IC50 | Cell Line | Reference |

| Noscapine Analogue 31 | Tubulin Polymerization | In vitro polymerization assay | ~3x more potent than Noscapine | HL-60 | [16] |

Thioredoxin Reductase Inhibition

The thioredoxin (Trx) system is a key antioxidant system often overexpressed in cancer cells, making it an attractive therapeutic target. Certain organic arsenicals conjugated with a 1,3-benzodioxole moiety have demonstrated potent inhibition of the Trx system, particularly thioredoxin reductase (TrxR).

| Compound | Target | Assay | IC50 (µM) | Cell Lines | Reference |

| PZ2 | TrxR | In vitro enzyme assay | Not specified | K562, HL-60, A549, HCT116 | [9] |

| PZ5 | TrxR | In vitro enzyme assay | Not specified | K562, HL-60, A549, HCT116 | [9] |

SHP2 Phosphatase Inhibition

Src homology-2 domain-containing phosphatase-2 (SHP2) is a proto-oncogenic phosphatase involved in various cancer-promoting signaling pathways. A thioacetamide-tethered thiadiazole-1,2,4-triazole hybrid containing a benzodioxole moiety has been identified as a potent SHP2 inhibitor.

| Compound | Target | Assay | IC50 (µM) | Reference |

| Compound 28 | SHP2 | In vitro phosphatase assay | 0.318 | [17] |

Induction of Apoptosis and Cell Cycle Arrest

Benzodioxole derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, certain carboxamide-containing benzodioxole compounds induce G2-M phase arrest.

Metabolic Disorders: Enzyme Inhibition

Benzodioxole derivatives are also being investigated for their potential in managing metabolic disorders, such as diabetes, through the inhibition of key digestive enzymes.

α-Amylase Inhibition

α-Amylase is a crucial enzyme in carbohydrate digestion. Inhibition of this enzyme can delay carbohydrate breakdown and reduce postprandial glucose levels. Several benzodioxole carboxamide derivatives have been identified as potent α-amylase inhibitors.[7][18][19][20][21][22]

| Compound | Target | Assay | IC50 (µM) | Reference |

| Compound IIa | α-Amylase | In vitro enzyme assay | 0.85 | [18][21] |

| Compound IIc | α-Amylase | In vitro enzyme assay | 0.68 | [18][21] |

| Compound I | α-Amylase | In vitro enzyme assay | 2.57 µg/mL | [22] |

| Compound II | α-Amylase | In vitro enzyme assay | 4.12 µg/mL | [22] |

Anti-inflammatory Activity: COX Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation. Benzodioxole derivatives have been explored as potential COX inhibitors, with some showing selectivity for the inducible COX-2 isoform over the constitutive COX-1.

Other Potential Targets

-

Cytochrome P450 (CYP450) Enzymes: Piperonyl butoxide, a well-known benzodioxole-containing compound, acts as a synergist for insecticides by inhibiting insect CYP450 enzymes responsible for detoxification. This inhibitory activity against CYP450s is a hallmark of many benzodioxole compounds.

-

Auxin Receptors: In the realm of plant biology, a benzodioxole derivative, K-10, has been identified as a potent agonist of the auxin receptor TIR1, promoting root growth.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Experimental Workflow: From Compound Synthesis to In Vivo Testing

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

Objective: To assess the effect of benzodioxole compounds on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test benzodioxole compound dissolved in DMSO

-

Paclitaxel (positive control for polymerization promotion)

-

Nocodazole (positive control for polymerization inhibition)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare the Polymerization Buffer: General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

-

Prepare tubulin solution: Dilute the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in ice-cold Polymerization Buffer.

-

Prepare compound solutions: Prepare serial dilutions of the test benzodioxole compound and controls in Polymerization Buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

Assay setup: In a pre-chilled 96-well plate on ice, add the compound solutions.

-

Initiate polymerization: Add the tubulin solution to each well.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data analysis: Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated from the kinetic curves.

Protocol 2: Thioredoxin Reductase (TrxR) Activity Assay (Colorimetric)

Objective: To determine the inhibitory effect of benzodioxole compounds on TrxR activity.

Materials:

-

Thioredoxin Reductase Assay Kit (containing assay buffer, DTNB, NADPH, TrxR inhibitor)

-

Cell or tissue lysate containing TrxR

-

Test benzodioxole compound dissolved in a suitable solvent

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Sample preparation: Prepare cell or tissue lysates according to the kit's instructions.

-

Prepare standards and controls: Prepare a standard curve using the provided standard. Include a positive control (enzyme only) and a negative control (no enzyme).

-

Prepare reaction mixtures: In a 96-well plate, add the assay buffer, sample, and either the test compound or the TrxR inhibitor (for determining TrxR-specific activity).

-

Initiate the reaction: Add DTNB and NADPH to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 10-20 minutes).

-

Data analysis: Calculate the rate of reaction (change in absorbance per minute). The TrxR-specific activity is the difference between the total activity and the activity in the presence of the TrxR inhibitor. Calculate the % inhibition for the test compound.

Protocol 3: In Vitro α-Amylase Inhibition Assay

Objective: To evaluate the inhibitory activity of benzodioxole derivatives against α-amylase.

Materials:

-

α-amylase solution

-

Starch solution (substrate)

-

Dinitrosalicylic acid (DNSA) reagent

-

Test benzodioxole compound dissolved in a suitable solvent

-

Acarbose (positive control)

-

96-well microplate

-

Water bath

-

Microplate reader

Procedure:

-

In a 96-well plate, add the test compound solution at various concentrations.

-

Add the α-amylase solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the starch solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding DNSA reagent to each well.

-

Heat the plate in a boiling water bath for 5 minutes.

-

Cool the plate to room temperature and measure the absorbance at the appropriate wavelength.

-

Data analysis: Calculate the percentage of inhibition and determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of benzodioxole compounds on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test benzodioxole compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell culture: Seed cells in culture plates and allow them to adhere overnight.

-

Compound treatment: Treat the cells with various concentrations of the benzodioxole compound for a specified time (e.g., 24 or 48 hours).

-

Cell harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow cytometry: Analyze the stained cells using a flow cytometer.

-

Data analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

The benzodioxole scaffold represents a versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. The diverse biological activities, from modulation of neurotransmitter systems to inhibition of key enzymes in cancer and metabolic disorders, underscore the importance of continued research in this area. This technical guide provides a foundational resource for scientists and researchers to explore the therapeutic potential of benzodioxole compounds, offering insights into their mechanisms of action, quantitative data on their efficacy, and detailed protocols for their evaluation. The provided visualizations of signaling pathways and experimental workflows aim to facilitate a deeper understanding and guide future investigations in this promising field of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]

- 5. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of stiripentol on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Stiripentol inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The molecular mechanism of "ecstasy" [3,4-methylenedioxy-methamphetamine (MDMA)]: serotonin transporters are targets for MDMA-induced serotonin release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Avens Publishing Group - MDMA Regulates Serotonin Transporter Function via a Protein Kinase C Dependent Mechanism [avensonline.org]

- 11. MDMA causes a redistribution of serotonin transporter from the cell surface to the intracellular compartment by a mechanism independent of phospho-p38-mitogen activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. avensonline.org [avensonline.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Synthesis and biological evaluation of noscapine analogues as microtubule-interfering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]

- 20. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Physicochemical, ADMET, and Biological Properties of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the physicochemical, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as the predicted biological activities of the compound 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One. Utilizing a suite of established computational tools, including SwissADME, pkCSM, and ADMETlab 2.0, this document presents a detailed profile of the molecule's drug-like characteristics. The data is organized into clear, comparative tables, and the methodologies for these predictions are explicitly detailed. Furthermore, this guide employs Graphviz visualizations to illustrate the in silico analysis workflow, offering a clear and logical representation of the computational assessment process. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing critical insights into the potential of this compound for further investigation.

Introduction

The early-stage assessment of a compound's pharmacokinetic and toxicological profile is a critical step in the drug discovery pipeline, significantly reducing the likelihood of late-stage failures and the associated costs. In silico prediction methods offer a rapid and cost-effective means of evaluating these properties before committing to expensive and time-consuming experimental studies.[1][2] This guide focuses on the in silico characterization of this compound, a molecule of interest for potential therapeutic applications. By leveraging a panel of validated computational models, we aim to provide a thorough and actionable summary of its key drug-like properties.

Compound Identification

The compound under investigation is this compound. Its structural and identifying information is provided in the table below.

Table 1: Compound Identification

| Parameter | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 59820-90-5 | [3] |

| Molecular Formula | C₁₀H₉BrO₃ | [3] |

| Molecular Weight | 257.08 g/mol | [3] |

| Canonical SMILES | CC(=O)c1cc2c(cc1Br)OCCO2 | [3] |

In Silico Prediction Methodologies

A multi-platform approach was employed to ensure a comprehensive and robust prediction of the compound's properties. The following established and freely accessible web-based tools were utilized:

-

SwissADME: A popular tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4][5]

-

pkCSM: A platform that uses graph-based signatures to predict a wide range of ADMET properties.[1][6]

-

ADMETlab 2.0: A comprehensive platform for the systematic evaluation of ADMET properties, featuring a large database and a multi-task graph attention framework for model building.[7][8]

Experimental Protocol: In Silico Property Prediction

-

Input Preparation: The canonical SMILES string of the target compound, CC(=O)c1cc2c(cc1Br)OCCO2, was obtained from a chemical supplier's database.[3]

-

Platform Submission: The SMILES string was individually submitted to the input interfaces of the SwissADME, pkCSM, and ADMETlab 2.0 web servers.[1][4][5][6][7]

-

Execution of Predictions: The default prediction modules of each platform were executed to calculate the physicochemical, ADME, and toxicity parameters.

-

Data Collection and Aggregation: The output data from each platform was systematically collected and compiled.

-

Data Curation and Tabulation: The collected data was organized into the structured tables presented in the subsequent sections of this guide.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial determinants of its pharmacokinetic behavior. The predicted values for this compound are summarized in Table 2.

Table 2: Predicted Physicochemical Properties

| Parameter | SwissADME | pkCSM | ADMETlab 2.0 | Reference |

| Molecular Weight ( g/mol ) | 257.08 | 257.08 | 257.08 | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.15 | 2.23 | 2.18 | |

| LogS (Aqueous Solubility) | -2.85 | -3.131 | -3.21 | |

| Water Solubility | Moderately soluble | - | Moderately soluble | |

| Topological Polar Surface Area (TPSA) (Ų) | 44.76 | - | 44.76 | |

| Number of Hydrogen Bond Acceptors | 3 | 3 | 3 | |

| Number of Hydrogen Bond Donors | 0 | 0 | 0 | |

| Number of Rotatable Bonds | 1 | 1 | 1 | |

| Molar Refractivity | 55.45 | - | - |

Predicted Pharmacokinetic (ADME) Properties

The ADME profile of a drug candidate dictates its journey through the body, from administration to elimination. The in silico predictions for the ADME properties of the target compound are presented in Tables 3 through 6.

Absorption

Table 3: Predicted Absorption Properties

| Parameter | SwissADME | pkCSM | ADMETlab 2.0 |

| Human Intestinal Absorption (%) | High | 93.57 | 96.1 |

| Caco-2 Permeability (logPapp cm/s) | - | 0.99 | 0.95 |

| P-glycoprotein Substrate | No | Yes | No |

| P-glycoprotein I Inhibitor | No | No | No |

| P-glycoprotein II Inhibitor | No | No | No |

Distribution

Table 4: Predicted Distribution Properties

| Parameter | pkCSM | ADMETlab 2.0 |

| Volume of Distribution (VDss) (log L/kg) | -0.011 | 0.12 |

| Fraction Unbound (human) | 0.224 | - |

| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.223 | -0.45 |

| CNS Permeability (logPS) | -1.868 | -2.11 |